4-(4-Fluorophenyl)thiophene-2-carbaldehyde molecular weight
4-(4-Fluorophenyl)thiophene-2-carbaldehyde molecular weight
Physicochemical Profiling and Fragment-Based Utility of 4-(4-Fluorophenyl)thiophene-2-carbaldehyde: A Molecular Weight Perspective
Executive Summary
In modern medicinal chemistry, the precise control of a compound's molecular weight (MW) is not merely a descriptive metric, but a predictive tool for pharmacokinetic viability and synthetic scalability. 4-(4-Fluorophenyl)thiophene-2-carbaldehyde (Chemical Formula: C11H7FOS ) is a highly functionalized heterocyclic building block with a precisely calculated average molecular weight of 206.24 g/mol [1].
Thiophene derivatives are widely recognized as privileged structures in drug design, frequently utilized to modulate lipophilicity and target binding[2][3]. The strategic incorporation of a para-fluorophenyl group enhances the compound's metabolic stability against cytochrome P450 oxidation, while the carbaldehyde moiety provides a versatile electrophilic handle for downstream functionalization[4]. Crucially, its molecular weight of 206.24 g/mol positions it perfectly within the strict parameters of Fragment-Based Drug Discovery (FBDD)[5][6].
This technical guide dissects the derivation of this molecular weight, its implications in ligand efficiency, and the analytical and synthetic protocols required to validate its structural integrity.
Molecular Weight Derivation and Isotopic Profiling
To utilize 4-(4-Fluorophenyl)thiophene-2-carbaldehyde in high-resolution analytical workflows, researchers must distinguish between its average molecular weight (used for stoichiometric calculations) and its monoisotopic exact mass (used for mass spectrometry).
The molecular weight is derived from the sum of the standard atomic weights of its constituent elements. However, the exact mass is calculated using the most abundant isotopes ( 12C , 1H , 19F , 16O , 32S ).
Table 1: Elemental Composition and Mass Contribution
| Element | Atom Count | Isotopic Mass (Da) | Standard Atomic Weight | Total MW Contribution ( g/mol ) |
| Carbon (C) | 11 | 12.00000 | 12.011 | 132.121 |
| Hydrogen (H) | 7 | 1.00783 | 1.008 | 7.056 |
| Fluorine (F) | 1 | 18.99840 | 18.998 | 18.998 |
| Oxygen (O) | 1 | 15.99491 | 15.999 | 15.999 |
| Sulfur (S) | 1 | 31.97207 | 32.065 | 32.065 |
| Total | 21 | Exact: 206.0202 Da | - | Average: 206.24 g/mol |
Causality Note: The monoisotopic exact mass of 206.0202 Da is critical for High-Resolution Mass Spectrometry (HRMS). Relying on the average molecular weight (206.24 g/mol ) during mass spectral analysis will result in peak misidentification, as the mass spectrometer detects discrete isotopic species rather than statistical averages.
Pharmacokinetic Implications: The "Rule of 3" in FBDD
Fragment-Based Drug Discovery (FBDD) relies on screening libraries of low-molecular-weight compounds to identify weak, yet highly efficient, target binders[7]. To ensure these fragments possess optimal physicochemical properties, they must adhere to the "Rule of 3" , which dictates that a fragment should have a molecular weight of < 300 Da, a cLogP < 3, and no more than three hydrogen bond donors or acceptors[5][8].
At 206.24 g/mol , 4-(4-Fluorophenyl)thiophene-2-carbaldehyde acts as an ideal fragment hit[6][9].
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Ligand Efficiency (LE): Because the MW is exceptionally low, any binding affinity detected (even in the micromolar range) translates to a high Ligand Efficiency.
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Molecular Weight Budget: Lipinski's "Rule of 5" caps the ideal molecular weight of an orally bioavailable drug at 500 Da[5][7]. Starting with a 206.24 Da fragment provides medicinal chemists with a "MW budget" of nearly 294 Da. This allows for extensive fragment growing (adding functional groups to reach adjacent binding pockets) or fragment linking (joining two distinct fragments) without violating pharmacokinetic thresholds[6][10].
Fragment-Based Drug Discovery (FBDD) progression from low-MW hit to optimized lead.
Analytical Characterization: LC-HRMS Protocol
To self-validate the structural integrity and molecular weight of synthesized 4-(4-Fluorophenyl)thiophene-2-carbaldehyde, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is employed.
Causality of Method Design: The carbaldehyde oxygen acts as a weak Lewis base, making it susceptible to protonation in acidic mobile phases. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization mode. The expected adduct is the protonated molecule [M+H]+ . Calculated exact mass of [M+H]+=206.0202 Da+1.0078 Da=207.0280 Da .
Step-by-Step LC-HRMS Protocol:
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
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Ionization (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
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Mass Acquisition: Scan from m/z 100 to 500.
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Data Validation: Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum and verify the presence of the [M+H]+ ion at m/z 207.0280 (± 5 ppm mass error).
Synthetic Workflow & Molecular Weight Tracking
The most efficient route to synthesize 4-(4-Fluorophenyl)thiophene-2-carbaldehyde is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[11]. Tracking the molecular weight shift from the starting materials to the product is the primary method for monitoring reaction progress.
Causality of Reagent Selection: 4-Bromothiophene-2-carbaldehyde (MW: 191.04 g/mol ) is chosen as the electrophile because the bromine atom at position 4 readily undergoes oxidative addition with the Palladium(0) catalyst. (4-Fluorophenyl)boronic acid (MW: 139.92 g/mol ) serves as the nucleophile. The net reaction replaces a bromine atom (79.9 Da) with a 4-fluorophenyl group (95.1 Da), resulting in a predictable MW increase to 206.24 g/mol [11].
Step-by-Step Synthetic Protocol:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-Bromothiophene-2-carbaldehyde (1.0 eq) and (4-Fluorophenyl)boronic acid (1.2 eq).
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Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 eq) as the catalyst and Potassium Carbonate ( K2CO3 , 2.0 eq) as the base.
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Solvent System: Suspend the mixture in a degassed solvent system of Toluene/Water (4:1 ratio, 0.2 M concentration). The water is necessary to activate the boronic acid via the formation of a boronate complex.
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Reaction Execution: Heat the mixture to 90°C and stir for 12 hours.
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Reaction Monitoring: Sample the reaction mixture, dilute in ethyl acetate, and analyze via TLC or LC-MS. The disappearance of the 191.04 Da peak and the emergence of the 206.24 Da peak confirms complete conversion.
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Workup & Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous MgSO4 , and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
MW tracking during the Suzuki-Miyaura cross-coupling synthetic workflow.
References
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Taylor & Francis. "What makes a good fragment in fragment-based drug discovery?". Expert Opinion on Drug Discovery. Available at: [Link]
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PharmaFeatures. "Fragment-Based Drug Discovery: A Comprehensive Overview". PharmaFeatures. Available at: [Link]
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Wikipedia. "Fragment-based lead discovery". Wikipedia, The Free Encyclopedia. Available at: [Link]
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BioSolveIT. "FBDD: Fragment-Based Drug Discovery". BioSolveIT. Available at: [Link]
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National Institutes of Health (PMC). "Fragment-based drug discovery: A graphical review". PubMed Central. Available at:[Link]
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Chinese Chemical Society. "Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes". CCS Chemistry. Available at:[Link]
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National Institutes of Health (PMC). "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity". PubMed Central. Available at: [Link]
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MDPI. "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation". Molecules. Available at: [Link]
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